(3,3-Dimethylpent-4-yn-1-yl)benzene
Description
(3,3-Dimethylpent-4-yn-1-yl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with a pent-4-yn-1-yl chain bearing two methyl groups at the 3rd carbon (Figure 1). Its molecular formula is C₁₃H₁₄, with an average molecular mass of 170.25 g/mol. The compound is synthesized via a palladium-catalyzed coupling reaction using cesium salts and ethynylbenziodoxolone (EBX) reagents, yielding a yellow oil with moderate efficiency (70% yield) . The presence of a terminal alkyne and sterically hindered methyl groups influences its reactivity, making it a candidate for studies in cycloaddition or catalytic hydrogenation.
Properties
Molecular Formula |
C13H16 |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3,3-dimethylpent-4-ynylbenzene |
InChI |
InChI=1S/C13H16/c1-4-13(2,3)11-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 |
InChI Key |
HLTUHZJHURSOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylpent-4-yn-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyne derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dimethylpent-4-yn-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (3,3-Dimethylpent-4-yn-1-yl)benzene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylpent-4-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated derivatives of (3,3-Dimethylpent-4-yn-1-yl)benzene.
Scientific Research Applications
(3,3-Dimethylpent-4-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Dimethylpent-4-yn-1-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system. The alkyne group can participate in reactions typical of alkynes, such as hydrogenation and oxidation, through well-established mechanisms involving the addition or removal of atoms or groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular and Structural Features
The table below highlights key structural and synthetic differences between (3,3-Dimethylpent-4-yn-1-yl)benzene and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Physical State | Synthesis Method | Key Structural Features |
|---|---|---|---|---|---|
| (3,3-Dimethylpent-4-yn-1-yl)benzene | C₁₃H₁₄ | 170.25 | Yellow oil | Pd catalysis, EBX reagents | Terminal alkyne, geminal methyl groups |
| 3-Butynylbenzene | C₁₀H₁₀ | 130.19 | Liquid* | Unspecified | Shorter chain (C₄), no methyl groups |
| (4-Methylpent-3-en-1-yn-1-yl)benzene | C₁₂H₁₂ | 156.22 | Not reported | Pd catalysis, microwave irradiation | Conjugated enyne (C≡C and C=C) |
| (3-Methylidenepent-4-en-1-yl)benzene | C₁₂H₁₂ | 156.22 | Crystalline* | Not reported | Methylidene (=CH₂), isolated double bond |
*Inferred from analogous compounds.
Key Observations:
- Conjugation Effects : (4-Methylpent-3-en-1-yn-1-yl)benzene’s conjugated enyne system may increase stability and enable unique photochemical behavior, unlike the isolated alkyne in the target compound .
- Crystallinity : While (3-Methylidenepent-4-en-1-yl)benzene forms crystals due to planar substituents, the target compound’s oily state suggests weaker intermolecular forces, likely due to asymmetric methyl groups disrupting packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
